2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE
Description
2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Properties
IUPAC Name |
2-[(6-acetyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-6-8(7(2)16)5-12-9-13-10(14-15(6)9)17-4-3-11/h5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYUJLESXAXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in material sciences, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-({6-ACETYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETONITRILE include other triazolopyrimidines such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 7-aryl-5-methyl-2-amino-triazolo pyrimidines . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups, which can influence their potency and selectivity .
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